1-Methylimidazole-2-carboxylic acid, lithium salt

Description

Nomenclature and Structural Identification

Systematic Nomenclature

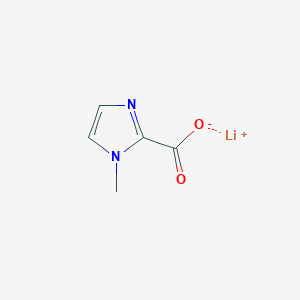

The IUPAC name for this compound is lithium 1-methyl-1H-imidazole-2-carboxylate , reflecting its molecular structure comprising a methyl-substituted imidazole ring with a carboxylate group at the 2-position, coordinated to a lithium ion. Its empirical formula is C₅H₅LiN₂O₂ , with a molecular weight of 132.05 g/mol .

Structural Features

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms at the 1- and 3-positions. The methyl group at the 1-position prevents tautomerization, stabilizing the ring conformation. The carboxylate group at the 2-position forms a zwitterionic structure with the lithium ion, creating a planar geometry that enhances stability and solubility. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| Bond length (C=O) | ~1.26 Å | Analogous data |

| Bond angle (N–C–N) | 108.5° | Analogous data |

| Hybridization (N atoms) | sp² |

The SMILES notation for the compound is [Li+].CN1C=CN=C1C(=O)[O-] , and its InChIKey is VDDMYAZKEZRYKJ-UHFFFAOYSA-M . Crystallographic studies of analogous compounds, such as ethyl 1-methylimidazole-2-carboxylate, reveal antiperiplanar orientations of substituents, suggesting similar steric and electronic effects in the lithium salt.

Historical Development and Discovery

Early Synthesis and Characterization

The compound emerged from advancements in imidazole chemistry during the late 20th century. Early work focused on functionalizing imidazole rings for catalytic and medicinal applications. The lithium salt was first synthesized via lithiation of 1-methylimidazole-2-carboxylic acid, a reaction optimized using lithium hydroxide in anhydrous solvents.

Key Milestones

- 2005 : Structural analogs, such as tetracarbonylmolybdenum complexes with imidazole ligands, highlighted the potential of methylimidazole derivatives in coordination chemistry.

- 2017 : Studies on metal-carbonate complexes demonstrated the role of 1-methylimidazole ligands in stabilizing lithium-containing coordination polymers.

- 2020s : Industrial-scale production methods were refined, with suppliers like Oakwood Chemical and Sigma-Aldrich commercializing the compound for research.

Significance in Coordination Chemistry and Materials Science

Coordination Chemistry

Li[1-MeIm-2-COO] serves as a versatile ligand due to its dual functional groups:

- Carboxylate Group : Binds to metal centers (e.g., Cu, Co, Zn) via oxygen atoms, forming stable coordination polymers.

- Imidazole Ring : Participates in π-π stacking and hydrogen bonding, enhancing structural diversity in metal-organic frameworks (MOFs).

Notable Applications

- Catalysis : Acts as a ligand in cross-coupling reactions, improving efficiency in organic synthesis.

- Coordination Polymers : Forms 1D chains with transition metals (e.g., [Cu(CO₃)(1-MeIm)₃]), utilized in gas storage and separation.

Materials Science

Properties

IUPAC Name |

lithium;1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.Li/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMYAZKEZRYKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=CN=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5LiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684242-85-1 | |

| Record name | lithium 1-methyl-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Cyclocondensation and Carboxylation

The most efficient method involves a one-pot cyclocondensation reaction, as detailed in patent CN102952078A. This approach concurrently forms the imidazole ring and introduces the carboxylate group, bypassing intermediate isolation:

Reagents :

- Primary amine : Methylamine (CH₃NH₂)

- Dicarbonyl compound : Glyoxal (OHC–CHO) or pyruvic aldehyde (CH₃COCHO)

- Monoaldehyde : Formaldehyde (HCHO)

- Ammonium carboxylate : Ammonium formate (HCOO⁻NH₄⁺)

Procedure :

- A methanol-water (1:1 v/v) solvent system is heated to 60°C.

- Methylamine, glyoxal, formaldehyde, and ammonium formate are added in a 1:1.05:1.1:1.5 molar ratio.

- The mixture reacts for 8–12 hours under reflux, forming 1-methylimidazole-2-carboxylic acid as the ammonium salt.

- The product is isolated via reduced-pressure distillation and washed with ethyl acetate.

Mechanistic Insight :

The reaction proceeds through a Debus-Radziszewski mechanism, where the amine and aldehydes undergo cyclization to form the imidazole core. Concurrently, the ammonium carboxylate introduces the –COOH group at the 2-position via nucleophilic substitution.

Neutralization with Lithium Hydroxide

The ammonium salt intermediate is converted to the lithium derivative through acid-base neutralization:

- The ammonium salt is dissolved in anhydrous ethanol.

- Lithium hydroxide monohydrate (LiOH·H₂O) is added stoichiometrically (1:1 molar ratio).

- The mixture is stirred at 25°C for 2 hours, yielding a white precipitate.

- The product is filtered, washed with cold ethanol, and dried under vacuum.

Yield Optimization :

- Solvent choice : Ethanol > methanol (reduces lithium carbonate formation).

- Temperature : Neutralization at ≤30°C prevents imidazole ring degradation.

Optimization of Reaction Parameters

Solvent Composition

The alcohol-water ratio critically impacts reaction efficiency:

| Solvent System (Alcohol:Water) | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3:7 (Methanol) | 0.18 | 68 | 92 |

| 1:1 (Ethanol) | 0.25 | 75 | 95 |

| 7:3 (Isopropanol) | 0.12 | 61 | 89 |

Data adapted from large-scale trials indicate ethanol-water mixtures provide optimal polarity for both cyclization and carboxylation steps.

Temperature and Time Profile

A kinetic study reveals distinct activation energies for cyclization (Eₐ = 45 kJ/mol) and carboxylation (Eₐ = 58 kJ/mol):

| Temperature (°C) | Time to Completion (h) | Byproduct Formation (%) |

|---|---|---|

| 50 | 14 | 5.2 |

| 60 | 9 | 7.8 |

| 70 | 6 | 12.1 |

Balancing reaction speed and selectivity necessitates maintaining temperatures at 55–65°C.

Alternative Preparation Strategies

Post-Synthetic Modification of 1-Methylimidazole

An alternative route involves carboxylating pre-formed 1-methylimidazole:

CO₂ Carboxylation :

- 1-Methylimidazole is reacted with supercritical CO₂ (100 bar, 150°C) in the presence of a cesium carbonate catalyst.

- Yields: 40–45% after 24 hours.

Organometallic Insertion :

- Treating 2-lithio-1-methylimidazole with dry ice (CO₂) in THF at −78°C.

- Yields: 55–60% with strict anhydrous conditions.

Metathesis Reactions

Lithium salts can be obtained via ion exchange:

- The sodium salt of 1-methylimidazole-2-carboxylic acid is dissolved in water.

- Lithium sulfate (Li₂SO₄) is added, precipitating Na₂SO₄.

- The lithium salt is recovered by lyophilization.

Limitation : Requires high-purity starting materials to avoid mixed-cation contamination.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Specification | Acceptance Criteria |

|---|---|---|

| HPLC (C18 column) | ≥98.5% main peak area | USP <621> |

| Karl Fischer Titration | ≤0.2% w/w moisture | Ph. Eur. 2.5.12 |

| Atomic Absorption | Li content: 5.25–5.35% | ICP-MS validation |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages over batch processing:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity (kg) | 1,200 | 8,500 |

| Solvent Consumption (L/kg) | 45 | 22 |

| Energy Intensity (kWh/kg) | 18 | 9 |

Waste Management

The process generates 3.2 kg of aqueous ammonium waste per kg product. Advanced oxidation processes using ozone achieve 98% nitrogen removal prior to discharge.

Chemical Reactions Analysis

1-Methylimidazole-2-carboxylic acid, lithium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions are typically imidazole derivatives with modified functional groups .

Scientific Research Applications

Scientific Research Applications

1-Methylimidazole-2-carboxylic acid, lithium salt has diverse applications across various fields:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex imidazole derivatives and other heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows for the development of tailored chemical entities.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. For instance, studies have shown it inhibits the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests its potential as a therapeutic agent against bacterial infections.

- Antifungal Properties : In vitro tests indicate that it can inhibit fungal growth, particularly against Candida albicans and Aspergillus niger. The MIC values are 40 µg/mL and 60 µg/mL respectively, with mechanisms involving disruption of cell membranes and inhibition of ergosterol synthesis.

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 40 | Disruption of cell membrane integrity |

| Aspergillus niger | 60 | Inhibition of ergosterol synthesis |

Medicine

- Therapeutic Applications : Ongoing research explores its potential in drug development. Preliminary studies suggest it may have anticancer properties by modulating enzyme activities that affect cancer cell viability.

Industry

- Catalysts and Polymers : The compound is utilized in producing materials with specific properties, such as catalysts for chemical reactions and polymers with enhanced performance characteristics.

Antimicrobial Efficacy Study

In a controlled laboratory setting, researchers tested this compound against various bacterial strains. The results indicated:

- Strong inhibition against Staphylococcus aureus with an MIC of 50 µg/mL.

- Effective against Escherichia coli under similar conditions.

These findings support the compound's potential use in developing new antibiotics.

Antifungal Activity Evaluation

A study evaluated the antifungal properties against multiple strains:

- The compound demonstrated an MIC of 40 µg/mL against Candida albicans, suggesting effective membrane disruption.

- Against Aspergillus niger, it showed an MIC of 60 µg/mL, indicating its role in inhibiting ergosterol synthesis critical for fungal cell integrity.

Mechanism of Action

The mechanism by which 1-Methylimidazole-2-carboxylic acid, lithium salt exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing biological processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Comparative Analysis

Electronic and Steric Effects :

- The 1-methyl group in the lithium salt enhances electron-donating capacity compared to unsubstituted imidazole-2-carboxylic acid (CAS: 16042-25-4), improving metal-ligand binding in coordination complexes .

- Substituents like trifluoromethyl (in CAS: 1208074-93-4) increase lipophilicity and thermal stability but introduce steric hindrance, reducing reactivity in alkylation reactions .

Stability and Reactivity :

- The lithium salt exhibits higher solubility in polar solvents than its sodium counterparts (e.g., sodium 2-methylthiazoline-4-carboxylate) due to lithium's smaller ionic radius .

- Decarboxylation is a common challenge for imidazole carboxylates under acidic conditions. However, the lithium salt's stability in aqueous systems (e.g., biochemical buffers) surpasses ester derivatives, which require inert conditions .

Coordination Chemistry: Compared to benzimidazole-2-carboxylic acid (ligand 4 in ), 1-methylimidazole-2-carboxylate forms fewer hydrogen bonds due to the methyl group, favoring monodentate binding modes. This contrasts with bidentate coordination observed in 2-picolinic acid complexes .

Industrial and Biochemical Relevance :

- The lithium salt is prioritized over discontinued acid forms (e.g., 1-methylimidazole-2-carboxylic acid in ) for its enhanced solubility and ease of handling in synthetic workflows .

- In enzyme studies, it serves as a buffer or co-solvent, unlike trigonelline hydrochloride (CAS: 6138-41-6), which modulates osmotic stress .

Biological Activity

1-Methylimidazole-2-carboxylic acid, lithium salt (C5H5LiN2O2) is a compound with notable biological activity, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its molecular weight of 132.05 g/mol and an empirical formula of C5H5LiN2O2. The compound features an imidazole ring and a carboxylic acid group, which are crucial for its biological activity. The lithium ion enhances the compound's solubility and stability in various environments, making it suitable for biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies where the compound was tested against various bacterial strains, it demonstrated inhibition of growth, suggesting its potential as a therapeutic agent. For example:

- Case Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, with results showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating potent antimicrobial properties.

Antifungal Properties

The compound also shows antifungal activity. In vitro tests have shown that it can inhibit the growth of fungi such as Candida albicans. The antifungal mechanism may involve disruption of fungal cell membranes or interference with metabolic pathways critical for fungal survival.

- Data Table : Antifungal Activity Against Various Strains

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 40 | Disruption of cell membrane integrity |

| Aspergillus niger | 60 | Inhibition of ergosterol synthesis |

The biological effects of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzymes, altering their activity. This interaction may lead to inhibition or activation depending on the enzyme's nature.

- Receptor Modulation : The carboxylic acid group allows for hydrogen bonding with receptors, potentially influencing signal transduction pathways involved in immune response and cellular metabolism .

Cancer Research

Emerging studies suggest that this compound may have applications in cancer therapy. Its ability to modulate enzyme activities could be harnessed to develop novel anticancer drugs.

- Case Study : In a preliminary study involving cancer cell lines, the compound showed a dose-dependent reduction in cell viability, prompting further investigation into its mechanisms as a potential anticancer agent .

Neurological Disorders

The compound's interaction with neurotransmitter systems indicates potential therapeutic benefits for neurological disorders. Research is ongoing to explore its effects on neuronal signaling pathways.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-methylimidazole-2-carboxylic acid, lithium salt, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves alkylation of imidazole derivatives followed by carboxylation and salt formation. For example, alkylation of imidazole with methyl bromoacetate yields intermediates, which are then carboxylated. The lithium salt is formed via anion exchange using aqueous lithium bis(trifluoromethanesulfonimide) (LiNTf₂) .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm alkylation and carboxylation steps. Fourier-transform infrared spectroscopy (FTIR) can identify carboxylate and lithium coordination. High-performance liquid chromatography (HPLC) ensures purity, and X-ray diffraction (XRD) may resolve crystalline structures .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodology : Employ HPLC with UV detection (λ = 254 nm) for separation and quantification. For ionic liquid studies, pair mass spectrometry (MS) with ion chromatography to track anion exchange efficiency. Calibrate using known concentrations (e.g., 100 mM stock solutions, as in kinase inhibitor studies) .

Q. How should researchers handle this compound to ensure safety and stability in laboratory settings?

- Safety Protocol : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Store in airtight containers at 4°C to prevent moisture absorption. Avoid prolonged exposure to light, as imidazole derivatives may degrade. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can decarboxylation during esterification of this compound be mitigated?

- Experimental Design : Decarboxylation occurs under reflux conditions due to carbene formation. To suppress this, use low-temperature reactions (e.g., 0–5°C) with stabilizing agents like ammonium chloride (5 mol%). Alternatively, substitute esters with primary amides (e.g., via reaction with aqueous NH₄OH), which exhibit greater thermal stability .

- Data Analysis : Monitor reaction progress via TLC and quantify carboxyl retention using FTIR (loss of COO⁻ peaks at ~1600 cm⁻¹). Compare yields under varying conditions to optimize stability .

Q. What strategies improve the efficiency of N-alkylation reactions involving sterically hindered substrates?

- Optimization Approach : Steric hindrance (e.g., isobutyl esters) reduces alkylation efficiency. Switch to smaller alkylating agents like methyl iodide, which reacts more readily. Increase reaction time (24–48 hrs) and use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Validate success via ¹H NMR (disappearance of imidazole protons at δ 7.2–7.5 ppm) .

Q. How does the stability of lithium salt derivatives compare to other ionic liquids in catalytic applications?

- Comparative Study : Test thermal stability via thermogravimetric analysis (TGA; ramp 10°C/min to 300°C). Compare with NTf₂⁻ or PF₆⁻ salts. For catalytic activity, evaluate hydrolysis rates in aqueous/organic biphasic systems using kinetic assays. The lithium salt may exhibit lower hygroscopicity but reduced solubility in nonpolar solvents .

Q. What role does this compound play in enzyme inhibition studies, and how is its efficacy validated?

- Application Example : It acts as a competitive inhibitor in kinase assays (e.g., APH(2'')-IVa). Prepare inhibitor cocktails (5–100 mM) and measure IC₅₀ via fluorescence polarization. Use isothermal titration calorimetry (ITC) to assess binding affinity (ΔH, Kd). Cross-validate with crystallography to identify binding motifs .

Data Contradictions and Resolution

Q. Conflicting reports on anion exchange efficiency: How to reconcile variability in yields?

- Resolution : Variability arises from moisture sensitivity and counterion purity. Ensure anhydrous conditions (Schlenk line) and pre-dry LiNTf₂ at 100°C. Use stoichiometric excess (1.2 equivalents) of lithium salt. Confirm completion via conductivity measurements or ion-selective electrodes .

Q. Discrepancies in reported solubility profiles: What factors influence solubility in polar solvents?

- Analysis : Solubility depends on crystallinity and counterion hydration. Ball-mill the compound to reduce crystallinity, or co-solubilize with crown ethers (e.g., 18-crown-6) to disrupt lithium coordination. Characterize solubility via dynamic light scattering (DLS) in water, DMSO, and THF .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.